Brevinin-1Sa

Description

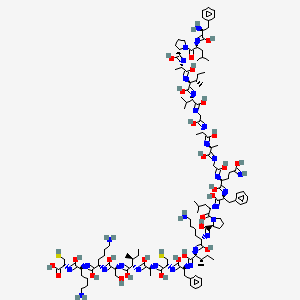

Structure

2D Structure

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

FLPAIVGAAGQFLPKIFCAISKKC |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Brevinin 1sa

Primary Amino Acid Sequence Analysis

Brevinin-1Sa is a member of the brevinin-1 (B586460) family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the frog Rana sphenocephala (the Southern Leopard Frog). The primary structure of a peptide is the foundational determinant of its higher-order folding and function. The amino acid sequence for this compound is cataloged in the UniProt database under the accession number P82904. biologists.combiologists.com

Table 1: Physicochemical Properties and Sequence of this compound This table is interactive. Click on headers to sort.

| Feature | Value |

|---|---|

| Peptide Name | This compound |

| Source Organism | Rana sphenocephala |

| UniProt Accession | P82904 |

| Amino Acid Sequence | FLPVLAGIAAKVVPALFCKITKKC |

| Length | 24 Amino Acids |

| Conserved Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ |

Conformational Stability and Structural Transitions

The transition from a random coil to an alpha-helix is a key structural event, and the stability of this folded state is vital for its function. The folded, alpha-helical conformation of brevinin peptides exhibits significant stability. For instance, studies on the related peptide Brevinin-1GHd demonstrated high thermal stability, maintaining its helical structure even at temperatures up to 90°C. frontiersin.orgresearchgate.net

Computational Modeling of this compound Structure

Computational modeling has become an indispensable tool for exploring the structure and dynamics of peptides like this compound at a molecular level. Various computational methods have been employed to predict and analyze the peptide's architecture.

Structure Prediction: Servers and algorithms like trRosetta and QUARK have been used to predict the secondary and tertiary structures of brevinin peptides from their primary sequence, often revealing the characteristic alpha-helical content. biologists.comfrontiersin.orgnih.gov Tools such as the HeliQuest server are used to generate helical wheel diagrams that are crucial for visualizing the amphipathic nature of the peptide. iiitd.edu.in

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful method for observing the peptide's behavior over time in different environments. Researchers have used software packages like AMBER and Gromacs to simulate brevinin peptides. biologists.comscielo.org.zajinr.ru These simulations have been used to:

Explore the conformational preferences and the folding process, showing the strong tendency to form alpha-helices from either an extended or pre-formed helical starting point. scielo.org.za

Investigate the stability of the folded structure in aqueous solution, where it is typically unstable, versus in membrane-mimicking environments. jinr.ru

Determine the precise orientation of the peptide when bound to a membrane model, such as an SDS micelle, showing that the helical segments lie parallel to the micelle surface with the hydrophobic residues buried in the core. nih.gov

One modeling study specifically named this compound in its investigation, employing a Multi-Relaxation-Time Pseudopotential Lattice Boltzmann Model to study interactions relevant to antimicrobial activity. researchopenworld.com These computational approaches provide detailed insights that complement experimental data, helping to build a comprehensive model of this compound's structure and function.

Elucidation of Brevinin 1sa S Mechanisms of Biological Action

Interactions with Microbial Cellular Envelopes

The principal mechanism by which Brevinin-1Sa exerts its antimicrobial effect is through direct interaction with and perturbation of the microbial cell membrane. nih.gov This interaction is governed by the peptide's physicochemical properties, including its amphipathic α-helical structure and cationic nature, which facilitate its affinity for the anionic components of microbial membranes. nih.govbiologists.com

The disruption of the microbial membrane by this compound and related brevinin peptides is generally explained by several established models, although the exact mechanism can be concentration-dependent and may vary between different microbial species. researchgate.net In aqueous solutions, brevinins exist in a random coil state, but upon encountering a membrane environment, they adopt an amphipathic α-helical structure, which is crucial for their disruptive activity. nih.gov

Barrel-Stave Model: In this model, peptide monomers first bind to the surface of the membrane. Once a threshold concentration is reached, these monomers insert into the lipid bilayer, aggregating to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a barrel-like structure. This formation allows the unregulated passage of water and ions, leading to cell death. researchgate.net

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of a transmembrane channel. However, in this configuration, the peptide insertion causes the lipid monolayers to bend continuously through the pore. Consequently, the pore is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipid molecules. This "wormhole" structure also disrupts the membrane's barrier function, leading to leakage of cytoplasmic contents and cell death. researchgate.net

Carpet Model: In this model, the peptide monomers bind to the outer leaflet of the microbial membrane, aligning parallel to its surface, forming a "carpet-like" layer. This accumulation disrupts the membrane's curvature and tension. Once a critical concentration is achieved, the peptides cause a detergent-like disintegration of the membrane into micelles, leading to a catastrophic loss of membrane integrity without forming discrete pores. researchgate.net

For the Brevinin-1 (B586460) family, it is postulated that the α-helical structure leads to membrane perturbation consistent with the "barrel-stave" and "carpet-like" models. nih.gov

A direct consequence of this compound's interaction with the microbial cellular envelope is a rapid increase in membrane permeability. The formation of pores or the detergent-like disruption of the lipid bilayer compromises the membrane's role as a selective barrier. nih.gov This permeabilization allows for the uncontrolled efflux of essential intracellular components, such as ions (e.g., K+) and energy-rich molecules like ATP, and the influx of water, leading to osmotic instability and cell lysis. nih.govnih.gov

This disruption of the membrane's physical integrity also leads to the dissipation of the transmembrane potential, a process known as depolarization. The membrane potential is vital for numerous cellular processes, including ATP synthesis, active transport, and signal transduction. A study on a Brevinin-1 family peptide demonstrated that it causes cellular depolarization, which is consistent with the KATP channel-dependent pathway for insulin (B600854) release in pancreatic beta cells, highlighting its membrane-active nature. uel.ac.uk The loss of the electrochemical gradient across the membrane is a critical step in the lethal action of this compound.

The initial and crucial step in the interaction of this compound with microbial cells is mediated by electrostatic attraction. This compound possesses a net positive charge due to the presence of cationic amino acid residues like lysine (B10760008). nih.govbiologists.com Microbial membranes, in contrast to the zwitterionic outer leaflet of mammalian cells, are rich in negatively charged (anionic) lipids, such as phosphatidylglycerol and cardiolipin.

This charge difference results in a strong electrostatic attraction, selectively drawing the positively charged this compound peptides to the microbial surface. nih.gov This initial binding concentrates the peptide on the target membrane, facilitating the subsequent hydrophobic interactions that drive its insertion into and disruption of the lipid bilayer. This electrostatic targeting is a key factor in the selective toxicity of many AMPs, including this compound, towards microbial cells over host cells. nih.gov

Effects on Membrane Permeability and Depolarization

Intracellular Target Modulation (if substantiated by research)

While the primary mode of action for this compound is the disruption of the cell membrane, some antimicrobial peptides are known to translocate across the membrane and interact with intracellular components. However, for this compound specifically, evidence for such mechanisms is not as well-substantiated as its membrane-disruptive activities.

There is limited direct evidence to suggest that this compound's mechanism of action involves binding to nucleic acids (DNA or RNA) or inhibiting their biosynthesis. While some AMPs are capable of entering the cytoplasm and interfering with these fundamental processes, this has not been established as a primary mechanism for this compound. researchgate.net Research on other peptides, such as indolicidin, has shown interactions with DNA, but a direct link for this compound is not currently supported by robust scientific literature. asm.org Therefore, any potential intracellular activity related to nucleic acid interference is considered secondary to its potent membrane-disrupting effects or remains speculative.

Direct inhibition of specific enzymes is a known mechanism for various molecules but is not a well-documented mode of action for this compound. numberanalytics.cominteresjournals.org However, by disrupting membrane integrity and causing the leakage of vital molecules like ATP, this compound indirectly interferes with numerous energy-dependent metabolic pathways. nih.gov Research on a related peptide, Brevinin-2R, has shown that it can decrease mitochondrial membrane potential and cellular ATP levels, indicating a disruption of cellular energy metabolism. nih.govnih.gov While this constitutes metabolic pathway interference, it is a downstream consequence of membrane damage rather than a direct, specific inhibition of a metabolic enzyme in the classical sense.

Data Tables

Table 1: Summary of this compound's Biological Action Mechanisms

| Mechanism Category | Specific Mechanism | Supporting Evidence for this compound / Brevinin Family |

| Membrane Interaction | Models of Disruption | Postulated to act via "Barrel-Stave" and "Carpet" models. nih.gov Adopts an α-helical structure in membrane environments. nih.gov |

| Permeability & Depolarization | Increases membrane permeability leading to leakage of intracellular contents. nih.gov Causes depolarization of the cell membrane. uel.ac.uk | |

| Electrostatic Interaction | Cationic nature facilitates binding to anionic microbial membranes. nih.gov | |

| Intracellular Modulation | Nucleic Acid Binding | Not a substantiated primary mechanism for this compound. researchgate.net |

| Enzyme/Metabolic Interference | No direct evidence of specific enzyme inhibition. Metabolic interference is a secondary effect of membrane disruption and ATP leakage. nih.govnih.gov |

Nucleic Acid Binding and Inhibition of Biosynthesis

Mechanisms of Action in Eukaryotic Cells (e.g., cancer cell lines)

This compound, a member of the brevinin family of antimicrobial peptides, and its analogues have been the focus of research to understand their anticancer activities. The primary mechanism of action for many brevinins against cancer cells is believed to be the disruption of the cell membrane's integrity, a process similar to their antibacterial action. nih.govnih.gov The cationic nature of these peptides facilitates an electrostatic attraction to the anionic components of cancer cell membranes. nih.govmdpi.com Upon binding, they can adopt an amphipathic α-helical structure within the hydrophobic membrane environment, leading to the perturbation of the phospholipid bilayer. nih.gov

Beyond direct membrane disruption, some brevinin family members, like Brevinin-2R, have been shown to induce cell death through pathways involving intracellular organelles. nih.gov Brevinin-2R can interact with the lysosomal compartment, causing damage and leakage of cathepsins into the cytosol, which in turn triggers cell damage. nih.gov This suggests that some brevinins may induce cell death through autophagy-related processes. nih.gov Additionally, a decrease in mitochondrial membrane potential and ATP levels has been observed following treatment with Brevinin-2R, indicating an impact on mitochondrial function. nih.gov

Moreover, studies on other brevinin-related peptides, such as Brevinin-1RL1, have revealed that they can induce both apoptosis (programmed cell death) and necrosis in tumor cells. mdpi.com This peptide was found to aggregate on the surface of tumor cells, triggering caspase-dependent apoptosis. mdpi.com The induction of apoptosis by some peptides is a complex process that can involve both extrinsic and intrinsic pathways. mdpi.commdpi.com

The table below summarizes the findings from studies on the anticancer activity of brevinin analogues against various cancer cell lines.

Table 1: Anticancer Activity of Brevinin-1EMa Analogue Peptides

| Cell Line | Cancer Type | GA-W3 IC₅₀ (µM) | GA-W4 IC₅₀ (µM) | GA-K3 IC₅₀ (µM) | GA-K4 IC₅₀ (µM) |

|---|---|---|---|---|---|

| A498 | Kidney | 47.69 | 28.32 | 34.21 | 12.55 |

| A549 | Lung | 35.11 | 22.88 | 29.43 | 15.76 |

| HCT116 | Colon | 33.24 | 24.61 | 30.17 | 18.92 |

| MKN45 | Stomach | 41.52 | 26.79 | 36.88 | 20.33 |

| PC-3 | Prostate | 38.97 | 25.15 | 32.54 | 17.64 |

| SK-MEL-2 | Skin | 44.76 | 27.93 | 39.12 | 21.87 |

| SK-OV-3 | Ovary | 40.23 | 26.04 | 35.76 | 19.58 |

Data sourced from Won et al., 2011. iiitd.edu.in

Spectrum of Biological Activities: in Vitro and Preclinical Investigations

Antimicrobial Efficacy Against Bacterial Pathogens

Brevinin-1Sa demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. dntb.gov.ua Its cationic and amphipathic properties facilitate interaction with the negatively charged components of bacterial membranes, leading to membrane perturbation and cell death. nih.govnih.gov

This compound has shown notable efficacy against Gram-positive bacteria. Research has documented its activity against Staphylococcus aureus, a significant human pathogen. In one study, the amidated form of this compound demonstrated a minimum inhibitory concentration (MIC) of 16 μM against S. aureus. The non-amidated version of the peptide, however, lacked this antimicrobial activity.

Peptides in the Brevinin-1 (B586460) family are known for their potent activity against Gram-positive strains, which are often more susceptible than Gram-negative bacteria. nih.gov The mechanism of action is believed to involve the disruption of the bacterial membrane. frontiersin.orgnih.gov

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria| Bacterial Strain | Reported MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | scielo.sa.cr |

The peptide also exhibits growth-inhibitory action against Gram-negative bacteria. Initial characterization of this compound, along with related peptides Brevinin-1Sb and Brevinin-1Sc, was based on its ability to inhibit the growth of Escherichia coli. nih.gov For this compound specifically, the minimum inhibitory concentration (MIC) against E. coli was determined to be 55 μM. nih.govplos.org The action against Gram-negative bacteria like E. coli involves permeabilizing both the outer and inner membranes, leading to the release of cellular contents. mdpi.com

Vibrio cholerae, the causative agent of cholera, is another Gram-negative pathogen characterized by the severe watery diarrhea it induces through the secretion of cholera toxin. frontiersin.orgplos.org While direct studies measuring the MIC of this compound against V. cholerae are not extensively documented in the provided sources, the established activity of the Brevinin-1 family against Gram-negative bacteria suggests potential efficacy. nih.gov The standard method for determining such efficacy is through MIC assays, which measure the lowest concentration of an agent that prevents visible growth. gtfcc.org

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria| Bacterial Strain | Reported MIC (μM) | Reference |

|---|---|---|

| Escherichia coli | 55 | nih.govplos.org |

| Vibrio cholerae | Not specified in sources | N/A |

A significant advantage of antimicrobial peptides (AMPs) like this compound over conventional antibiotics is their potential for a lower incidence of induced microbial resistance. frontiersin.orgmdpi.com The primary mechanism of action for many AMPs, including brevinins, involves the physical disruption of the cell membrane. nih.govmdpi.com This mode of action targets fundamental structural components of the microbial cell, making it more difficult for microorganisms to develop resistance through single-point mutations compared to antibiotics that target specific metabolic enzymes or proteins. mdpi.commdpi.com Because AMPs can act rapidly and often have multiple cellular targets, the likelihood of resistance emerging is considered to be reduced. frontiersin.org

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Vibrio cholerae)

Antifungal Activity Against Yeast and Filamentous Fungi (e.g., Candida albicans)

Peptides belonging to the Brevinin superfamily have demonstrated high potency against various strains of pathogenic fungi. nih.gov This includes activity against the opportunistic yeast Candida albicans, a common cause of human fungal infections. nih.govmdpi.comresearchgate.netbdvets.orgjmb.or.krnarraj.org The antifungal mechanism, similar to its antibacterial action, is attributed to the peptide's ability to interact with and disrupt the fungal cell membrane. mdpi.com The structural features of brevinins, such as their charge and amphipathicity, allow them to lyse fungal cells. mdpi.com Specifically, this compound has been noted for its activity against Candida albicans. researchgate.net

Antiviral Properties (e.g., Herpes Simplex Virus Type I and II)

Research into the antiviral capabilities of the brevinin family has shown promising results. While studies on this compound are limited, a closely related derivative, a carboxamidomethylated linearized form of Brevinin-1, showed antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). nih.gov In these experiments, the derivative offered 35.0% protection against HSV-1 and 71.6% protection against HSV-2, with a 50% inhibitory dose (ID₅₀) of 75 mg/ml for HSV-2. nih.gov Generally, some brevinin peptides are thought to exert antiviral effects by directly inactivating viral particles. nih.gov

Antiparasitic Activity (if documented)

The biological activity of brevinins may extend to antiparasitic effects. One report has specifically documented that this compound possesses leishmanicidal activity. dntb.gov.ua Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. mdpi.comnih.gov Further research into related peptides, such as Brevinin-2R, has shown that conjugation with lauric acid can enhance its effect against Leishmania major promastigotes. plos.org The mechanism of action in these related peptides involves disruption of the parasite's cell membrane and altering the mitochondrial membrane potential. nih.govplos.org

Antitumor Activity in Cancer Cell Lines and Preclinical Models (non-human)

Peptides belonging to the Brevinin-1 family, isolated from amphibian skin secretions, have garnered scientific interest for their potential as anticancer agents. nih.gov The primary mechanism of their antitumor action is believed to be the targeted disruption of cell membrane integrity. nih.gov Brevinins are cationic peptides that preferentially interact with the outer membrane of cancer cells. nih.gov This selectivity is attributed to the higher net negative charge on the surface of cancer cells compared to normal cells, which results from an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine. nih.govnih.gov This electrostatic attraction facilitates the peptide's ability to perturb the phospholipid bilayer, leading to increased membrane permeability and ultimately, cell death. nih.gov

While specific studies detailing the cytotoxic effects of this compound are not extensively available in the reviewed literature, research on other members of the Brevinin-1 family and their synthetic analogues provides significant insight into the potential of this peptide class. For instance, various Brevinin-1 peptides and their derivatives have demonstrated efficacy against a range of cancer cell lines, including those for melanoma, breast, prostate, and pancreatic cancer, by inducing membrane disruption and apoptosis. iiitd.edu.in Studies on analogues of another family member, Brevinin-1EMa, showed moderate anticancer activities against multiple human tumor cell lines. iiitd.edu.in Similarly, Brevinin-1GHd, another Brevinin-1 type peptide, exhibited anti-proliferation activity across a spectrum of human cancer cell lines. nih.gov

The cytotoxic activity, often measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of a substance needed to inhibit a biological process by 50%. Although specific IC50 values for this compound were not found, the table below presents data from closely related Brevinin-1 analogues to illustrate the typical efficacy of this peptide family against various cancer cell lines.

Table 1: Cytotoxic Activity of Brevinin-1 Analogue Peptides Against Human Cancer Cell Lines Note: The following data is for analogues of Brevinin-1EMa, as specific IC50 data for this compound was not available in the reviewed scientific literature. These values are presented to illustrate the general potential of the Brevinin-1 peptide family.

| Peptide Analogue | Cancer Cell Line | Cancer Type | IC50 (μM) iiitd.edu.in |

|---|---|---|---|

| GA-K4 (FLKWLFKWAKK-NH2) | A498 | Kidney | 12.55 |

| A549 | Lung | 16.59 | |

| MKN45 | Stomach | 18.99 | |

| PC-3 | Prostate | 19.01 | |

| GA-W4 (FLGWLFKWAWK-NH2) | A498 | Kidney | 20.33 |

| A549 | Lung | 21.98 | |

| HCT116 | Colon | 25.43 |

No studies detailing the in vivo antitumor activity of this compound in non-human preclinical models were identified in the reviewed literature.

Immunomodulatory Effects and Interaction with Host Defense Systems

Antimicrobial peptides (AMPs) like this compound are increasingly recognized not just for their direct microbicidal action but also as crucial components of the innate immune system, functioning as host defense peptides. biologists.com Their role extends to modulating the host's immune response to effectively clear infections and regulate inflammation. mdpi.com

The Brevinin family of peptides participates in the host defense system through various immunomodulatory activities. nih.gov A key mechanism is the ability to influence the production and release of cytokines, which are signaling molecules that orchestrate immune responses. nih.govbiologists.com For example, studies on certain brevinins have shown they can modulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (e.g., IL-6, IL-8). nih.govfrontiersin.org This activity can be triggered via pathways like the Toll-like receptor-2 (TLR-2) pathway. nih.gov

While direct research on the immunomodulatory effects of this compound is limited, studies on closely related peptides provide valuable insights. The peptide Brevinin-1GHd was found to suppress the release of TNF-α, IL-6, and IL-1β in macrophage cells that were stimulated by lipopolysaccharide (LPS). frontiersin.org Another peptide, Brevinin-2GU, was observed to reduce the release of TNF-α and IFN-γ from peripheral blood mononuclear cells. nih.gov Conversely, some brevinin-related peptides have been shown to increase the secretion of anti-inflammatory cytokines, such as IL-4 and IL-10. nih.gov This dual capability to both stimulate and suppress inflammatory responses suggests that these peptides play a sophisticated role in maintaining immune homeostasis.

Furthermore, it is likely that these peptides, when released at a site of skin injury, can recruit and activate immune cells like macrophages and neutrophils to the location, further bolstering the host's defense against potential pathogens. biologists.combiologists.com The regulation of Brevinin-1SY, a related peptide, in response to environmental stressors highlights the peptide's integral role in the innate immune response of the host organism. biologists.com

Structure Activity Relationship Sar and Rational Design of Brevinin 1sa Analogues

Influence of Net Charge and Hydrophobicity on Activity

Generally, increasing the net positive charge enhances antimicrobial activity. researchgate.net However, an excessively high charge can also increase hemolytic activity, a measure of toxicity towards red blood cells. researchgate.net Studies on brevinin-1OS analogues demonstrated that reducing the net charge from +3 to +1 resulted in a complete loss of antibacterial activity. researchgate.net

Hydrophobicity is essential for the peptide's ability to insert into and disrupt the lipid bilayer of the target membrane. This property is determined by the proportion of nonpolar amino acid residues. A certain threshold of hydrophobicity is required for antimicrobial action, but much like net charge, excessive hydrophobicity often correlates with increased hemolysis and cytotoxicity. frontiersin.orgnih.gov Therefore, a critical balance between net charge and hydrophobicity is necessary to achieve potent and selective antimicrobial action. researchgate.net This balance dictates the peptide's ability to preferentially interact with and disrupt microbial membranes over host cell membranes.

| Peptide | Sequence | Net Charge | Mean Hydrophobicity (H) | Key Finding |

| Brevinin-1Sa | FLPAIVGAAGQFLPKIFCAISKKC | +3 | 1.079 | Native peptide with antimicrobial activity against E. coli (MIC=55 µM). cpu-bioinfor.orgnih.gov |

| Brevinin-1E | FLPLLAGLAANFLPKIFCKITRKC | +4 | - | Potent antimicrobial but also highly hemolytic. nih.gov |

| Brevinin-1pl-6K | - | - | - | A lysine-substituted analogue that showed reduced activity against Gram-positive bacteria but also reduced hemolytic activity. frontiersin.org |

| Brevinin-1pl-3H | - | - | - | A histidine-substituted analogue with diminished activity against Gram-negative bacteria but significantly reduced hemolysis, indicating improved selectivity. frontiersin.orgsemanticscholar.org |

Impact of Peptide Length and Truncations on Efficacy and Selectivity

The length of the peptide chain is a critical determinant of its biological function. Brevinin-1 (B586460) peptides are typically 24 amino acids long. nih.govportlandpress.com Studies involving truncated analogues of related brevinins have shown that modifications in length can significantly alter efficacy and selectivity.

For instance, research on Brevinin-1E amide revealed that deleting three amino acids from the N-terminus did not substantially impair antimicrobial activity but led to a dramatic reduction in hemolytic activity. nih.gov This suggests that the N-terminal hydrophobic region is a key driver of cytotoxicity. Further truncation of brevinin-1 peptides often leads to a significant reduction in both antimicrobial and hemolytic activities, likely due to the loss of crucial structural elements required for forming a stable amphipathic helix and interacting with membranes. mdpi.com

The C-terminal end of most brevinin-1 peptides features a conserved cyclic heptapeptide (B1575542) domain, known as the 'Rana box', formed by a disulfide bridge. nih.gov This structure was initially considered essential for activity. However, the discovery of naturally occurring C-terminally truncated brevinin peptides that lack this cyclic domain but are still active has challenged this view. nih.gov These findings indicate that while the full-length peptide may be required for maximum potency, shorter, truncated analogues can be designed to possess a more desirable therapeutic profile with reduced toxicity. nih.govmdpi.com

| Peptide Analogue | Modification | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |

| Brevinin-1E amide (1-24) | Full-length parent peptide | Potent | High |

| Brevinin-1E amide (4-24) | N-terminal truncation (3 residues removed) | Largely retained | Dramatically reduced |

| Brevinin-1OS Analogues | N-terminal truncations | Reduced | Significantly reduced |

Effects of Specific Amino Acid Substitutions on Biological Profiles

Substituting specific amino acids is a powerful strategy to fine-tune the biological profile of this compound analogues. The choice of which amino acid to substitute and with what replacement allows for precise modulation of properties like charge, hydrophobicity, and steric bulk.

Studies on Brevinin-1pl have provided significant insights:

Arginine (Arg) vs. Lysine (B10760008) (Lys): Replacing lysine residues with arginine often alters activity. In Brevinin-1pl analogues, arginine substitutions enhanced activity against Gram-positive bacteria but decreased efficacy against Gram-negative strains, while also increasing hemolytic activity. frontiersin.orgsemanticscholar.org

Histidine (His) Substitution: Incorporating histidine can confer pH-dependent activity and improve selectivity. The analogue Brevinin-1pl-3H, with three lysine-to-histidine substitutions, showed reduced activity against Gram-negative bacteria but had significantly lower hemolytic activity, thereby improving its therapeutic index. frontiersin.orgsemanticscholar.org

D-Amino Acid Substitution: The introduction of D-amino acids can enhance peptide stability against proteolytic degradation. nih.gov In studies on Brevinin-1LTe, systematic substitution with D-amino acids at different positions was used to balance antimicrobial properties and reduce hemolysis, leading to the development of an optimized candidate, 5R. nih.gov

These substitutions highlight that even single amino acid changes can profoundly impact the peptide's interaction with different cell types. frontiersin.orgmdpi.com

| Parent Peptide | Analogue | Substitution | Key Change in Biological Profile |

| Brevinin-1pl | Brevinin-1pl-5R | Lysine to Arginine | Enhanced activity vs. E. faecium (Gram+); reduced activity vs. Gram-negative bacteria. frontiersin.org |

| Brevinin-1pl | Brevinin-1pl-6K | - | Reduced activity vs. Gram-positive bacteria; reduced hemolysis. semanticscholar.org |

| Brevinin-1pl | Brevinin-1pl-3H | Lysine to Histidine | Retained activity vs. Gram-positive bacteria; reduced hemolysis. frontiersin.orgsemanticscholar.org |

| Brevinin-1LTe | 5R | D-amino acid and Arg substitutions | Optimized balance of potent antimicrobial activity and low hemolysis. nih.gov |

Role of Amphiphilicity and Helix-Forming Propensity

A defining characteristic of this compound and its family members is their ability to adopt a specific secondary structure upon interacting with membranes. In an aqueous environment, these peptides typically exist as a random coil. nih.gov However, in the presence of a membrane-mimetic environment (like the lipid bilayer of a bacterium), they fold into an amphipathic α-helix. nih.govbiologists.com

This amphipathic structure is crucial for its mechanism of action. It results in a spatial segregation of hydrophobic and hydrophilic (cationic) amino acid residues, with the hydrophobic residues forming a nonpolar face and the cationic residues forming a polar face. researchgate.netresearchgate.net The cationic face interacts with the negatively charged membrane surface, while the hydrophobic face penetrates the nonpolar lipid core of the membrane. This insertion disrupts the membrane's integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death. nih.gov

The propensity to form a stable, amphipathic helix is therefore directly correlated with antimicrobial activity. researchgate.net A proline residue, often found around position 14 in brevinin-1 peptides, can introduce a kink or hinge in the helix, which may be important for the peptide's flexibility and function in membrane disruption. nih.gov

Engineered Modifications (e.g., Cyclization, Amidation, Methylation) and their Functional Consequences

Beyond simple substitutions and truncations, various engineered modifications can be applied to improve the properties of brevinin peptides.

Cyclization: this compound naturally contains a C-terminal cyclic structure (the 'Rana box') formed by a disulfide bond between two cysteine residues (Cys18 and Cys24). cpu-bioinfor.orgnih.gov This cyclization provides structural stability. semanticscholar.org Studies on Brevinin-1E showed that eliminating this disulfide bridge to create a linearized peptide did not abolish antimicrobial activity but did alter its hemolytic profile. nih.gov Interestingly, transposing the entire cationic cyclic segment from the C-terminus to a central position in Brevinin-1E resulted in an analogue with comparable antibacterial activity but significantly reduced hemolytic activity, demonstrating that the location of this structural motif is critical for selectivity. nih.gov

Amidation: C-terminal amidation is a common post-translational modification in many AMPs. It removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and often enhancing its antimicrobial potency and stability against carboxypeptidases. Some naturally occurring truncated brevinins that lack the 'Rana box' possess a C-terminally amidated residue instead. nih.gov

Methylation: While less commonly studied in brevinins, N- and C-terminal methylation can be used to block degradation by exopeptidases, increasing the peptide's half-life in biological systems.

Strategies for Optimizing Target Membrane Selectivity

A primary goal in designing brevinin analogues is to improve their selectivity for microbial membranes over host (e.g., mammalian) cells. This is typically achieved by reducing hemolytic activity while preserving or enhancing antimicrobial potency. Key strategies include:

Balancing Hydrophobicity and Cationicity: As discussed, this is the most fundamental strategy. The goal is to find an optimal window of hydrophobicity and net charge that favors interaction with the anionic lipids (like phosphatidylglycerol) common in bacterial membranes, while having a lower affinity for the zwitterionic lipids (like phosphatidylcholine) that dominate erythrocyte membranes. nih.govresearchgate.net

N-Terminal Truncation: Systematically removing residues from the highly hydrophobic N-terminus has proven effective in reducing hemolytic activity, sometimes without a major loss in antimicrobial power. nih.gov

Strategic Amino Acid Substitution: Replacing hydrophobic residues with less hydrophobic ones or substituting specific cationic residues (e.g., Lys for His) can disrupt the peptide's ability to lyse eukaryotic cells more than its ability to kill bacteria. frontiersin.orgsemanticscholar.org

Rearranging Structural Motifs: As demonstrated with the Brevinin-1E analogue, moving the cationic 'Rana box' from the C-terminus to a more central location can dramatically decrease hemolysis. This modification creates a peptide where a cluster of cationic residues is flanked by two hydrophobic regions, a configuration that appears to favor preferential antibacterial activity. nih.gov

By combining these rational design strategies, it is possible to engineer this compound analogues with a significantly improved therapeutic index, making them more viable candidates for development as new anti-infective agents.

Advanced Methodologies for Brevinin 1sa Research

Peptide Synthesis and Purification Techniques

The production of Brevinin-1Sa for research purposes relies on established and precise biochemical methods.

Solid-Phase Peptide Synthesis (SPPS): this compound and its analogues are often chemically synthesized using Solid-Phase Peptide Synthesis (SPPS). mdpi.com This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support, enabling the creation of custom peptide sequences.

High-Performance Liquid Chromatography (HPLC): Following synthesis or extraction from natural sources, High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound. bioscientifica.com Specifically, reversed-phase HPLC (RP-HPLC) is employed, which separates peptides based on their hydrophobicity. bioscientifica.comnih.gove-fas.org The crude peptide mixture is passed through a column containing a non-polar stationary phase, and a gradient of increasing organic solvent concentration is used to elute the peptides. bioscientifica.com This results in the isolation of highly pure this compound for subsequent characterization and bioassays. bioscientifica.com

| Technique | Purpose in this compound Research | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of this compound and its analogues. | mdpi.com |

| Reversed-Phase HPLC (RP-HPLC) | Purification of this compound from crude synthetic mixtures or natural extracts. | bioscientifica.comnih.gove-fas.org |

Biophysical Characterization for Structural and Conformational Analysis

Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is utilized to study the secondary structure of this compound in different environments. researchgate.net In aqueous solutions, brevinin peptides typically exhibit a random coil structure. nih.gov However, in the presence of membrane-mimetic environments, such as trifluoroethanol, they adopt an α-helical conformation. nih.govresearchgate.net This conformational change is believed to be essential for their membrane-disrupting activity. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information. Solid-state NMR, in particular, can be used to investigate the structure and orientation of this compound when it is interacting with lipid bilayers, offering insights into its membrane insertion and pore-forming mechanisms.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for the characterization of this compound. nih.govasm.org It is used to confirm the molecular weight of the synthesized or purified peptide. asm.orgresearchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS are employed to identify this compound in complex mixtures, such as frog skin secretions. researchgate.net Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to determine the amino acid sequence of the peptide. biologists.combiologists.com

| Technique | Application in this compound Research | Key Findings | Reference |

| Circular Dichroism (CD) | Analysis of secondary structure. | Adopts an α-helical structure in membrane-mimetic solvents. | nih.govresearchgate.net |

| NMR Spectroscopy | High-resolution structural analysis in membrane environments. | Provides insights into peptide-lipid interactions. | |

| Mass Spectrometry (MS) | Verification of molecular weight and amino acid sequence. | Confirms identity and primary structure of this compound. | nih.govasm.orgresearchgate.netbiologists.combiologists.com |

Advanced Microscopic Techniques for Cellular Interaction Studies

Visualizing the interaction of this compound with microbial cells helps to elucidate its bactericidal mechanism.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are used to observe the morphological changes in bacteria upon treatment with brevinin peptides. mdpi.comresearchgate.net Studies have shown that these peptides can disrupt the bacterial membrane, leading to the release of cellular contents and ultimately, cell death. mdpi.comresearchgate.net SEM provides detailed images of the cell surface, revealing damage to the membrane, while TEM allows for the visualization of internal cellular structures and their disruption. mdpi.comresearchgate.net

Membrane Mimetic Systems for Interaction Studies

To study the interaction of this compound with cell membranes in a controlled environment, researchers use artificial membrane systems.

Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer, which serve as a simple model for a cell membrane. mdpi.combiorxiv.orgnih.gov They are used to study how this compound binds to and perturbs lipid bilayers. mdpi.combiorxiv.orgnih.gov The interaction can be monitored by various techniques, including fluorescence spectroscopy, to assess membrane leakage induced by the peptide.

Planar Lipid Bilayers: A planar lipid bilayer is a single lipid bilayer formed across a small aperture, separating two aqueous compartments. purdue.edunih.gov This system allows for the detailed electrophysiological study of ion channels or pores formed by this compound. nih.gov By measuring the electrical current across the membrane, researchers can characterize the properties of the pores, such as their size and ion selectivity, providing direct evidence for the "barrel-stave" or "toroidal pore" models of membrane disruption. researchgate.net

High-Throughput Screening and Activity Profiling Assays

To efficiently evaluate the antimicrobial properties of this compound and its analogues, high-throughput screening (HTS) methods are employed. researchgate.neteddc.sgnih.govlunenfeld.ca

HTS allows for the rapid testing of large numbers of compounds against various microbial strains. eddc.sg This is often done in microplate formats, where the growth of bacteria is monitored in the presence of different concentrations of the peptide. nih.gov Such assays can quickly determine the minimum inhibitory concentration (MIC) of this compound against a broad spectrum of microorganisms. nih.gov These screening platforms are essential for structure-activity relationship studies, where numerous peptide variants are synthesized to identify those with enhanced activity and reduced toxicity. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches provide valuable insights into the structure and function of this compound at an atomic level. biologists.comnih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to model the interaction of this compound with a lipid bilayer over time. biologists.com These simulations can predict how the peptide inserts into the membrane and the conformational changes it undergoes. biologists.com In silico analysis can also predict the tertiary structure of the peptide and its interaction with a model membrane, providing a visual representation of how it may bind to and disrupt microbial membranes. biologists.combiologists.com These computational studies complement experimental data and help in the rational design of more potent and selective peptide analogues. nih.gov

Molecular Biology Techniques for Gene Expression and Regulation Studies

Molecular biology techniques are instrumental in understanding the genetic basis of this compound production.

cDNA Cloning: The gene encoding the precursor of this compound can be identified through cDNA cloning from frog skin tissue. nih.gov This involves creating a cDNA library from the messenger RNA (mRNA) extracted from the skin. The sequence of the precursor protein can then be deduced, which often includes a signal peptide, an acidic pro-region, and the mature peptide sequence. nih.gov

Reverse Transcription PCR (RT-PCR): Semi-quantitative RT-PCR can be used to study the expression levels of the brevinin gene in different tissues or under various conditions. biologists.com This technique allows researchers to investigate how factors like developmental stage or environmental stress might regulate the production of this compound. biologists.com

Comparative Analysis and Evolutionary Aspects of Brevinin 1sa

Homology and Divergence within the Brevinin Family (Brevinin-1 vs. Brevinin-2)

The brevinin family of antimicrobial peptides (AMPs), predominantly isolated from the skin secretions of Ranidae frogs, is broadly categorized into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2 (B1175259). frontiersin.org While members of both subfamilies are cationic, amphipathic peptides that play a crucial role in the frog's innate immune system, they exhibit significant differences in structure and, consequently, in biological activity. nih.gov

The Brevinin-1 subfamily, to which Brevinin-1Sa belongs, typically consists of peptides that are approximately 24 amino acids in length. nih.gov In contrast, Brevinin-2 peptides are generally longer, with sequences of about 33–34 residues. nih.gov A defining characteristic of many peptides in both families is the presence of a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) domain known as the "Rana box". nih.govmdpi.com However, the amino acid sequences outside of this motif are poorly conserved across different species, leading to a wide diversity of functions. frontiersin.orgmdpi.com

Structurally, Brevinin-1 peptides have four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. frontiersin.orgnih.gov Brevinin-2 peptides also possess conserved residues, but at different positions. frontiersin.org Functionally, a key distinction lies in their lytic activity. Brevinin-1 peptides are known for their potent, broad-spectrum antibacterial activity but often exhibit high hemolytic activity. frontiersin.orgfrontiersin.org Conversely, the Brevinin-2 subfamily, while also demonstrating strong antimicrobial effects, generally shows significantly weaker hemolytic activity, making them subjects of interest for therapeutic development. mdpi.comfrontiersin.org

Table 1: Comparative Features of Brevinin-1 and Brevinin-2 Subfamilies

| Feature | Brevinin-1 Subfamily (e.g., this compound) | Brevinin-2 Subfamily |

|---|---|---|

| Typical Length | ~24 amino acid residues nih.gov | ~33-34 amino acid residues nih.gov |

| Key Structural Motif | C-terminal "Rana box" (Cys-(Xaa)₅-Cys) is common frontiersin.org | C-terminal "Rana box" is common frontiersin.org |

| Invariant Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ frontiersin.orgnih.gov | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ frontiersin.org |

| Secondary Structure | Adopts an amphipathic α-helical structure in membrane-mimicking environments nih.gov | Assumes a helical conformation researchgate.net |

| Primary Divergence | Poorly conserved amino acid sequence across species nih.gov | Low degree of structural similarity among members researchgate.net |

| Hemolytic Activity | Generally high frontiersin.org | Relatively low compared to Brevinin-1 frontiersin.orgresearchgate.net |

Functional and Structural Comparison with Other Antimicrobial Peptide Families

This compound and its family share structural and functional motifs with other amphibian AMPs, most notably the "Rana box". This disulfide-bridged C-terminal loop is not exclusive to brevinins but is also found in families such as esculentins, ranatuerins, and nigrocins. mdpi.comasm.org The function of this motif can vary; its removal can dramatically reduce the bioactivity of some peptides like ranatuerin-2 (B1576050) and brevinin-1, while having little effect on others, such as those in the esculentin-1 (B1576701) family. mdpi.com

A striking example of convergent evolution is the similarity between this compound and Kaliocin-1, a peptide derived from human lactoferrin. asm.org Kaliocin-1 exhibits significant sequence identity (~37%) and similarity (~47%) to this compound, a peptide from the frog Rana sphenocephala. asm.org Remarkably, Kaliocin-1 also contains a "Rana box"-like sequence at its C-terminus. asm.org This structural parallel suggests a conserved mechanism for antimicrobial action despite the vast evolutionary distance between amphibians and humans.

The brevinin/esculentin peptide families, both found in the skin secretions of the Sahara frog (Pelophylax saharicus), demonstrate functional overlap. nih.govbioscientifica.com Peptides from both families isolated from this frog, including Brevinin-1E and Esculentin-1, have been shown to stimulate insulin (B600854) release in addition to their primary antimicrobial roles. nih.govbioscientifica.com This multifunctionality highlights the diverse biological roles these peptides can evolve to fulfill. In contrast, other AMP families like temporins are typically much shorter peptides and lack the complex "Rana box" structure. nih.gov

Phylogenetic Analysis of Brevinin Genes and Precursors

The evolutionary history of the brevinin family is primarily studied through phylogenetic analysis of their genes and, more specifically, their biosynthetic precursors. nih.govvulcanchem.com Using cDNA cloning technology, researchers can determine the full amino acid sequence of the peptide precursor. nih.govnih.gov This precursor molecule typically has a conserved structure consisting of a signal peptide, an acidic spacer domain, and the C-terminal mature peptide sequence. vulcanchem.com

Phylogenetic analysis based on these precursor sequences consistently reveals that brevinin peptides cluster largely according to the genus of the source organism. vulcanchem.com This indicates a co-evolution of these defense molecules with their host species. vulcanchem.com The signal peptide region of the precursor is highly conserved even across different AMP families, suggesting strong evolutionary pressure to maintain the efficiency of the secretory pathway. vulcanchem.com In contrast, the region encoding the mature peptide shows significant hyper-variability. nih.gov This high rate of mutation in the functional part of the peptide reflects adaptation to a diverse and ever-changing spectrum of microbial threats. vulcanchem.com The neighbor-joining method is a commonly used algorithm to construct the phylogenetic trees from aligned sequences, providing a visual representation of these evolutionary relationships. frontiersin.orgnih.gov

Evolutionary Pressures Shaping this compound Diversity and Function

The immense diversity observed within the brevinin family is the result of intense and continuous evolutionary pressures. nih.gov The primary driving force is the co-evolutionary arms race between the host amphibian and environmental pathogens. vulcanchem.comnih.gov This constant interaction drives the rapid evolution and diversification of AMPs, as new peptide variants arise to counter evolving or newly encountered microbes. nih.gov

Gene duplication is a key mechanism that facilitates this diversification. nih.govnih.gov Following a duplication event, one gene copy can retain the original defensive function while the other is free to accumulate mutations, a process driven by positive selection. nih.gov This can lead to the emergence of peptides with novel antimicrobial specificities or entirely new biological functions, such as the immunomodulatory or insulin-releasing activities observed in some brevinins. nih.govnih.gov

Environmental stressors also appear to shape the regulation and function of brevinins. Studies on Rana sylvatica have shown that stresses like dehydration and anoxia can significantly increase the expression of Brevinin-1SY mRNA in the skin. biologists.comresearchgate.net This suggests an adaptive mechanism where the frog bolsters its chemical defenses in response to conditions that might increase its susceptibility to infection. researchgate.net This interplay between genetic diversification and environmental regulation ensures that the frog's chemical arsenal (B13267) remains effective against a wide array of threats. nih.gov

Future Trajectories and Unanswered Questions in Brevinin 1sa Research

Discovery of Novel Biological Activities and Targets

The primary focus of Brevinin-1Sa research has been its antimicrobial activity. However, the broader brevinin family exhibits a range of other biological effects, suggesting that this compound may possess a wider repertoire of functions than currently known. Future research should venture beyond its antibacterial and antifungal properties to explore other potential therapeutic applications.

Emerging research on other antimicrobial peptides (AMPs) has revealed activities such as anticancer, antiviral, and immunomodulatory effects. researchgate.netnih.govmdpi.comnih.govexplorationpub.com For instance, some members of the brevinin family have demonstrated the ability to stimulate insulin (B600854) release. mdpi.combioscientifica.com A significant future direction will be to investigate whether this compound shares these capabilities. Screening this compound against various cancer cell lines, viral pathogens, and in models of inflammation could unveil novel therapeutic avenues. Identifying the specific molecular targets within these systems will be crucial for understanding its mechanism of action and for any potential drug development.

Refinement of Structure-Activity Relationships for Enhanced Precision

The relationship between the structure of an antimicrobial peptide and its biological activity is a cornerstone of peptide-based drug design. mdpi.com For this compound, a detailed understanding of its structure-activity relationship (SAR) is essential for optimizing its therapeutic potential. Key structural parameters of brevinins that influence their activity include net charge, hydrophobicity, amphipathicity, and helicity. mdpi.com

Future research should focus on creating and testing analogues of this compound to dissect the contribution of individual amino acid residues to its activity and selectivity. mdpi.comnih.gov By systematically substituting amino acids, researchers can aim to enhance its antimicrobial potency while minimizing potential toxicity to mammalian cells. dovepress.comnih.gov The goal is to achieve a balance that maximizes therapeutic efficacy. Such studies will provide a blueprint for designing novel peptides with improved characteristics, potentially leading to the development of more effective and safer antimicrobial agents. mdpi.comnih.gov

Investigation into In Vivo Efficacy in Animal Models (non-human)

While in vitro studies provide valuable initial data on the antimicrobial spectrum of this compound, its true therapeutic potential can only be assessed through in vivo studies in non-human animal models. nih.govnih.gov The efficacy of an AMP in a living organism can be influenced by factors such as stability, biodistribution, and potential toxicity, which cannot be fully evaluated in a petri dish. nih.gov

A critical next step is to evaluate the efficacy of this compound in animal models of bacterial infection. nih.gov These studies would provide crucial information on its performance in a complex physiological environment. Furthermore, in vivo models are essential for determining optimal administration routes and for observing any potential adverse effects. For instance, a study on the brevinin-2 (B1175259) peptide, brevinin-2MP, demonstrated its anti-inflammatory capability in a mouse paw edema assay. nih.gov Similar in vivo assessments for this compound are a necessary prerequisite for any consideration of its clinical application.

Exploration of Synergistic Effects with Other Biologically Active Compounds

The combination of antimicrobial peptides with conventional antibiotics or other bioactive compounds is a promising strategy to combat drug-resistant pathogens. mdpi.comnih.gov This approach can enhance antimicrobial efficacy, reduce the required doses of individual agents, and potentially slow the development of resistance. nih.gov

Future investigations should explore the synergistic potential of this compound with a variety of other compounds. This could include conventional antibiotics, other antimicrobial peptides, or even non-antimicrobial compounds that can potentiate its activity. acs.orgmdpi.com Studies on other AMPs have shown that synergy can be achieved through mechanisms such as increased membrane permeability, allowing antibiotics to better penetrate bacterial cells. nih.gov Identifying synergistic combinations for this compound could significantly broaden its therapeutic utility and offer new solutions for treating challenging infections.

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in the therapeutic application of antimicrobial peptides is their potential for degradation by proteases and their rapid clearance from the body. nih.govnih.gov The development of advanced delivery systems is crucial to protect the peptide and ensure it reaches its target site in an active form. scienceopen.comfrontiersin.org

For research purposes, and with a view to future therapeutic applications, the encapsulation of this compound in various nanocarriers should be explored. nih.govnih.govmdpi.com Nanoparticles, such as liposomes and polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA), can protect the peptide from degradation, improve its stability, and facilitate controlled release. mdpi.comscienceopen.com These delivery systems can also be designed to target specific tissues or sites of infection, thereby increasing efficacy and reducing potential side effects. frontiersin.org Investigating these advanced formulations is a key step in translating the in vitro promise of this compound into a viable research tool and potentially a future therapeutic.

Integration of Omics Technologies for Comprehensive Understanding

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for a holistic understanding of the biological effects of compounds like this compound. nih.govresearchgate.netfrontiersin.org These high-throughput methods can provide a comprehensive picture of the molecular changes induced by the peptide in both microbial and host cells.

Future research should leverage omics approaches to elucidate the detailed mechanism of action of this compound. For example, transcriptomic and proteomic analyses of bacteria treated with this compound could identify the specific cellular pathways that are disrupted. nih.gov Metabolomics could reveal changes in the metabolic profile of the target organism. Furthermore, omics can be used to discover novel AMPs from natural sources by mining genomic and transcriptomic data. frontiersin.orgmdpi.com Applying these technologies to the study of this compound will undoubtedly accelerate the pace of discovery and provide a deeper understanding of its biological role.

Q & A

Q. What experimental methodologies are recommended to determine the structural characteristics of Brevinin-1Sa and correlate them with its antimicrobial activity?

- Methodological Answer : To elucidate structural features (e.g., α-helical content, disulfide bonds), use nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution or circular dichroism (CD) spectroscopy to study secondary structures in membrane-mimetic environments. Pair these with mass spectrometry to confirm molecular weight and purity. For functional correlation, perform minimum inhibitory concentration (MIC) assays against target pathogens alongside membrane permeability assays (e.g., SYTOX Green uptake) to link structural motifs to antimicrobial mechanisms .

- Example Data Table :

| Technique | Purpose | Key Parameters Analyzed |

|---|---|---|

| NMR Spectroscopy | Resolve 3D structure | Chemical shifts, NOE correlations |

| CD Spectroscopy | Assess secondary structure | α-helix/β-sheet ratios |

| Mass Spectrometry | Verify molecular weight and purity | m/z ratios, isotopic resolution |

Q. How should researchers design in vitro experiments to evaluate this compound’s mechanism of action against Gram-negative bacteria?

- Methodological Answer : Combine MIC assays with mechanistic studies:

Lipid vesicle assays : Use calcein-loaded liposomes to quantify membrane disruption kinetics.

Electron microscopy : Visualize bacterial membrane integrity post-treatment.

Proteomic profiling : Identify intracellular targets via LC-MS/MS after peptide exposure.

Include controls for solvent effects and use standardized bacterial strains (e.g., E. coli ATCC 25922) to ensure reproducibility .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in cytotoxicity data for this compound across mammalian cell lines?

- Methodological Answer : Conduct a systematic review of variables influencing cytotoxicity:

- Cell line variability : Compare epithelial (e.g., HEK293) vs. immune cells (e.g., THP-1) using standardized MTT/WST-1 assays.

- Assay conditions : Control for serum protein interactions by testing peptide activity in serum-free vs. serum-containing media.

- Dose-response analysis : Use Hill slope modeling to differentiate between specific toxicity and off-target effects.

Apply meta-analysis tools to aggregate data from multiple studies, identifying confounding factors (e.g., incubation time, peptide batch variability) .

Q. How can in silico modeling be optimized to predict this compound’s interactions with eukaryotic membranes while minimizing computational bias?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use lipid bilayers mimicking mammalian membranes (e.g., POPC:POPS mixtures) and run simulations ≥200 ns to achieve equilibrium.

- Free energy calculations : Apply umbrella sampling or MM/PBSA to quantify binding affinity.

- Validation : Cross-reference predictions with experimental data (e.g., surface plasmon resonance for binding kinetics).

Ensure force field parameters (e.g., CHARMM36) are validated for peptide-lipid interactions, and report convergence criteria (e.g., RMSD stability) to enhance reproducibility .

Q. What strategies improve the stability and bioavailability of this compound in physiological environments without compromising antimicrobial efficacy?

- Methodological Answer :

- Peptide engineering : Introduce D-amino acids or cyclization to reduce protease susceptibility. Test analogs via time-kill assays in simulated body fluid (SBF).

- Nanocarrier systems : Encapsulate this compound in liposomes or polymeric nanoparticles; quantify release kinetics using dialysis membranes and HPLC.

- Pharmacokinetic profiling : Use radiolabeled peptides in murine models to track half-life and tissue distribution .

Methodological Considerations for Data Analysis

Q. How should researchers conduct quantitative structure-activity relationship (QSAR) studies for this compound analogs?

- Methodological Answer :

- Descriptor selection : Use topological (e.g., molecular weight, hydrophobicity) and quantum-mechanical descriptors (e.g., electrostatic potential maps).

- Model validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.

- Software tools : Utilize open-source platforms like PaDEL-Descriptor or commercial tools (MOE) for descriptor calculation .

Guidance for Reproducibility and Literature Review

Q. What criteria ensure rigorous reproducibility of this compound’s antimicrobial assays?

- Methodological Answer :

- Standardized protocols : Adopt CLSI guidelines for broth microdilution assays.

- Data reporting : Include exact peptide concentrations, solvent details, and bacterial growth conditions (e.g., temperature, media).

- Negative controls : Test solvent-only samples and reference antibiotics (e.g., polymyxin B) in parallel .

Q. How can researchers systematically evaluate gaps in this compound’s mechanistic studies during literature reviews?

- Methodological Answer :

- PRISMA framework : Use systematic review protocols to identify understudied areas (e.g., immunomodulatory effects).

- Citation tracking : Tools like Web of Science or Scopus to map citation networks and highlight unresolved questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.